C26H16ClF2N3O3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C26H16ClF2N3O3 is a complex organic molecule that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C26H16ClF2N3O3 typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes include:
Aromatic Substitution Reactions: These reactions introduce halogen atoms (chlorine and fluorine) into the aromatic rings.
Coupling Reactions: These reactions link different aromatic rings together, often using palladium-catalyzed cross-coupling methods.
Functional Group Transformations:
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
C26H16ClF2N3O3: undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
C26H16ClF2N3O3: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of C26H16ClF2N3O3 involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
C26H16ClF2N3O3: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
C26H16ClF2N3O2: Differing by one oxygen atom, this compound may have slightly different chemical properties and reactivity.
C26H16ClF2N3O4: With an additional oxygen atom, this compound may exhibit different oxidation states and reactivity.
C26H16ClF2N2O3: Lacking one nitrogen atom, this compound may have different biological activities and applications.
The uniqueness of This compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H16ClF2N3O3 |
---|---|
Molecular Weight |
491.9 g/mol |
IUPAC Name |
(11R,12S,16R)-14-(3-chloro-4-fluorophenyl)-11-(4-fluorobenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione |
InChI |
InChI=1S/C26H16ClF2N3O3/c27-18-11-16(9-10-19(18)29)31-25(34)20-21(26(31)35)23(24(33)13-5-7-15(28)8-6-13)32-22(20)17-4-2-1-3-14(17)12-30-32/h1-12,20-23H/t20-,21+,22?,23-/m1/s1 |
InChI Key |
VAXCKEORIYXHRH-HNTVYWHESA-N |
Isomeric SMILES |
C1=CC=C2C3[C@H]4[C@@H]([C@@H](N3N=CC2=C1)C(=O)C5=CC=C(C=C5)F)C(=O)N(C4=O)C6=CC(=C(C=C6)F)Cl |
Canonical SMILES |
C1=CC=C2C3C4C(C(N3N=CC2=C1)C(=O)C5=CC=C(C=C5)F)C(=O)N(C4=O)C6=CC(=C(C=C6)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.